molecular formula C4H9ClO3 B8510682 1,2,4-Butanetriol, 3-chloro- CAS No. 87032-72-2

1,2,4-Butanetriol, 3-chloro-

Cat. No.: B8510682
CAS No.: 87032-72-2
M. Wt: 140.56 g/mol
InChI Key: FKAYVCGCODVBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Butanetriol, 3-chloro- is a chemical compound with the molecular formula C4H9ClO3 It is a derivative of 1,2,4-butanetriol, where one of the hydroxyl groups is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Butanetriol, 3-chloro- can be synthesized through several methods:

Industrial Production Methods

Industrial production of 1,2,4-butanetriol, 3-chloro- typically involves large-scale chlorination processes using thionyl chloride or phosphorus trichloride. These methods are preferred due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Butanetriol, 3-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form 1,2,4-butanetriol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) is commonly employed.

Major Products Formed

    Substitution: Products include 1,2,4-butanetriol and its derivatives.

    Oxidation: Products include aldehydes and ketones.

    Reduction: The primary product is 1,2,4-butanetriol.

Scientific Research Applications

1,2,4-Butanetriol, 3-chloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-butanetriol, 3-chloro- involves its interaction with various molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different products. The hydroxyl groups can undergo oxidation or reduction, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1,2,4-Butanetriol, 3-chloro- can be compared with other similar compounds such as:

    1,2,4-Butanetriol: The parent compound with three hydroxyl groups.

    Glycerol: A similar triol with three hydroxyl groups but no chlorine atom.

    Erythritol: A four-carbon sugar alcohol with four hydroxyl groups.

Uniqueness

1,2,4-Butanetriol, 3-chloro- is unique due to the presence of the chlorine atom, which imparts different chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where chlorinated intermediates are required .

Properties

CAS No.

87032-72-2

Molecular Formula

C4H9ClO3

Molecular Weight

140.56 g/mol

IUPAC Name

3-chlorobutane-1,2,4-triol

InChI

InChI=1S/C4H9ClO3/c5-3(1-6)4(8)2-7/h3-4,6-8H,1-2H2

InChI Key

FKAYVCGCODVBDC-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CO)Cl)O)O

Origin of Product

United States

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